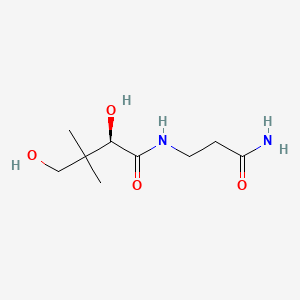
D-Pantothenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pantothenamide is a synthetic analog of pantothenic acid (vitamin B5). It is known for its potential antibacterial and antimalarial properties. Pantothenamides are structurally similar to pantetheine, a key intermediate in the biosynthesis of coenzyme A, which is essential for various metabolic pathways in living organisms .
準備方法
Synthetic Routes and Reaction Conditions: Pantothenamides are typically synthesized through the reaction of pantothenic acid with various amines. The process involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amine group of the chosen amine. This reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of pantothenamides involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: Pantothenamides undergo various chemical reactions, including:
Oxidation and Reduction: Pantothenamides can be oxidized or reduced depending on the specific functional groups present in the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Pantothenic acid and the corresponding amine.
Oxidation and Reduction: Various oxidized or reduced derivatives of pantothenamides.
Substitution: New amide derivatives with different nucleophiles.
科学的研究の応用
作用機序
Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .
類似化合物との比較
Pantothenic Acid: The natural precursor of coenzyme A, essential for various metabolic pathways.
Pantetheine: An intermediate in the biosynthesis of coenzyme A, structurally similar to pantothenamides.
Coenzyme A: A vital cofactor involved in numerous biochemical reactions, including the synthesis and oxidation of fatty acids.
Uniqueness of Pantothenamides: Pantothenamides are unique due to their ability to inhibit pantothenate kinase selectively. This selective inhibition makes them potent antibacterial and antimalarial agents, as they can disrupt the coenzyme A biosynthesis pathway in target organisms without affecting the host .
特性
CAS番号 |
7757-97-3 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
(2R)-N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)/t7-/m0/s1 |
InChIキー |
AMMYIDAXRNSZSJ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)N)O |
melting_point |
114 - 116 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
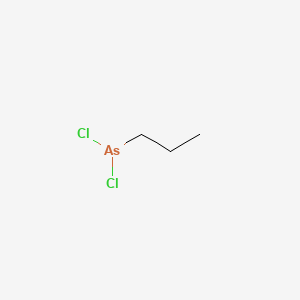
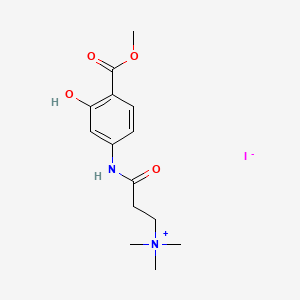
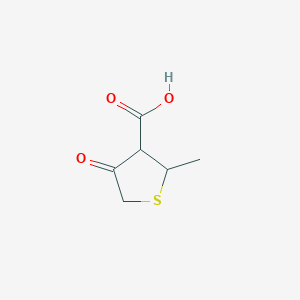
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)

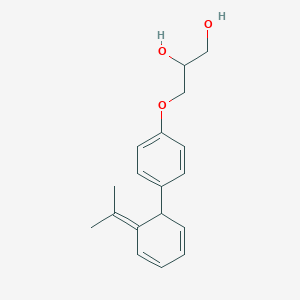
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
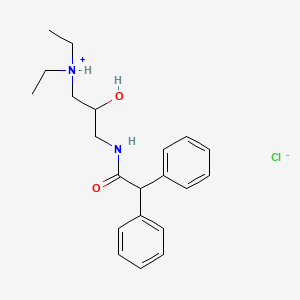

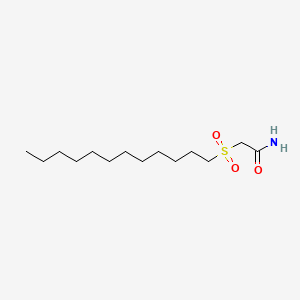

![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
